1-Cbz-Amino-3-methylaminopropane hydrochloride
Description
BenchChem offers high-quality 1-Cbz-Amino-3-methylaminopropane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cbz-Amino-3-methylaminopropane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[3-(methylamino)propyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-13-8-5-9-14-12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHGWSCWTXESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662568 | |
| Record name | Benzyl [3-(methylamino)propyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-09-4 | |
| Record name | Benzyl [3-(methylamino)propyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 1-Cbz-Amino-3-methylaminopropane hydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl (3-(methylamino)propyl)carbamate hydrochloride
Executive Summary
Benzyl (3-(methylamino)propyl)carbamate hydrochloride, also known as 1-Cbz-Amino-3-methylaminopropane hydrochloride, is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical synthesis sectors. As a synthetic building block, it provides a stable, protected diamine structure that can be selectively deprotected to reveal reactive primary and secondary amine functionalities. The presence of the carbobenzyloxy (Cbz) protecting group offers robust stability across a range of reaction conditions, yet allows for clean removal under specific, mild protocols, primarily catalytic hydrogenation.[][2] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core physical and chemical properties, analytical methodologies, and safe handling procedures for this versatile intermediate.
Chemical Identity and Structure
A precise understanding of the molecule's identity is foundational for its effective application in research and development.
Table 2.1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| Chemical Name | Benzyl (3-(methylamino)propyl)carbamate hydrochloride | [3] |
| Synonyms | 1-Cbz-Amino-3-methylaminopropane hydrochloride | [4] |
| CAS Number | 1179362-09-4 | [4][5] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [4] |
| Molecular Weight | 258.74 g/mol |[4][6] |
The molecule's structure consists of a propane-1,3-diamine backbone. The primary amine at position 1 is protected with a carbobenzyloxy (Cbz) group, a common and stable urethane-type protecting group. The secondary amine at position 3 is methylated. The hydrochloride salt form indicates that one of the basic nitrogen centers is protonated, paired with a chloride anion, which typically enhances the compound's crystallinity and aqueous solubility.
Caption: Structure of 1-Cbz-Amino-3-methylaminopropane hydrochloride.
Physical Properties
The physical characteristics of a compound dictate its handling, storage, and application in various solvent systems. As a hydrochloride salt, this compound is expected to be a stable, crystalline solid.
Table 3.1: Summary of Physical Properties
| Property | Value / Observation | Rationale / Reference |
|---|---|---|
| Appearance | White to off-white crystalline powder or solid. | Typical for amine hydrochloride salts and related Cbz-protected compounds.[7][8] |
| Melting Point | Data not specifically available. A related compound, benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride, melts at 152-156°C. | [8] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Moderately soluble in other organic solvents. | The hydrochloride salt form increases polarity and water solubility.[7][9] The organic backbone provides solubility in organic solvents. |
| Hygroscopicity | Potentially hygroscopic. | Amine salts can attract atmospheric moisture.[9] |
Chemical Properties and Reactivity
The utility of 1-Cbz-Amino-3-methylaminopropane hydrochloride as a synthetic intermediate is defined by its chemical behavior, particularly the stability and selective cleavage of the Cbz group.
Stability and Storage
The Cbz group is known for its stability under a wide variety of non-reductive conditions, making it inert to many synthetic transformations.[2]
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption.[10][11]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases. Strong bases will neutralize the hydrochloride salt to the free base, which may be less stable.
Key Chemical Transformations
The primary chemical utility of this compound lies in the selective deprotection of the Cbz-protected amine.
This is the most common and efficient method for removing a Cbz group. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, yielding the free primary amine, toluene, and carbon dioxide.[12]
Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.
Expert Insight: The choice of solvent is critical. Alcohols like methanol or ethanol are preferred as they readily dissolve the starting material and do not poison the catalyst. The reaction is typically run at room temperature and atmospheric pressure (hydrogen balloon), demonstrating the mildness of this deprotection strategy.
The hydrochloride salt can be converted to its corresponding free base by treatment with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, followed by extraction into an organic solvent.
Protocol 4.1: Free Base Generation
-
Dissolve 1.0 equivalent of 1-Cbz-Amino-3-methylaminopropane hydrochloride in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is > 9.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.
Outline of Synthesis
The synthesis of this compound typically involves a multi-step process starting from a commercially available diamine precursor. The key transformations are the protection of one amine group, followed by modification and protection of the second amine.
Caption: Plausible synthetic pathway for the target compound.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and quality of the compound.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), multiplets for the propyl chain protons, and a singlet for the N-CH₃ group. The N-H protons may appear as broad signals.
-
¹³C NMR: Will show characteristic peaks for the carbamate carbonyl (~156 ppm), aromatic carbons (~128-136 ppm), and aliphatic carbons of the propyl chain and methyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the parent cation [M-Cl]⁺ at m/z 223.15, corresponding to the free base C₁₂H₁₈N₂O₂.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is most appropriate.
Protocol 6.1: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl group) and 214 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Analysis: Inject 5-10 µL and integrate the peak areas to determine purity as a percentage area.
Rationale: The C18 column provides excellent separation for moderately polar organic molecules. The TFA in the mobile phase acts as an ion-pairing agent, improving peak shape for the basic amine functionalities. A gradient elution is necessary to ensure elution of both the polar starting material and any potential non-polar impurities.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related amine hydrochlorides and Cbz-protected compounds can be used to guide safe handling practices.[9][13]
Table 7.1: GHS Hazard Information (Inferred)
| Hazard Class | Statement | Reference |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [14] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [14] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |[14] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
References
-
1-CBZ-AMINO-3-METHYLAMINO-PROPANE-HCl - LookChem. (n.d.). Retrieved from [Link]
-
Benzyl carbamate - Wikipedia. (n.d.). Retrieved from [Link]
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1-Cbz-amino-3-methylamino-propane - ChemBK. (n.d.). Retrieved from [Link]
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3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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1-Amino-3-methyladamantane hydrochloride | C11H20ClN | CID 12910657 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents. (n.d.).
-
Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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An Excellent Method for Cbz-Protection of Amines | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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ANALYSIS OF AMINO ACIDS-CONTAINING DRUGS. (n.d.). Retrieved from [Link]
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Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved from [Link]
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Mastering the Spectral Signature: An In-depth Technical Guide to the FT-IR Spectroscopy of 1-Cbz-Amino-3-methylaminopropane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. 1-Cbz-Amino-3-methylaminopropane hydrochloride is a molecule of interest, featuring a carbamate (Cbz) protecting group, a secondary amine, and a hydrochloride salt. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the identity and purity of such compounds by probing their vibrational modes. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the expected FT-IR spectroscopic data for 1-Cbz-Amino-3-methylaminopropane hydrochloride. We will delve into the theoretical underpinnings of its spectral features, provide a detailed protocol for sample analysis, and present a thorough interpretation of the expected absorption bands.
Molecular Structure and Predicted FT-IR Absorption Bands
The structure of 1-Cbz-Amino-3-methylaminopropane hydrochloride dictates its infrared spectrum. The key functional groups that will give rise to characteristic absorption bands are the carbamate group (Cbz), the secondary amine hydrochloride, the aromatic ring of the benzyl group, and the aliphatic propane chain.
Figure 1: Chemical Structure of 1-Cbz-Amino-3-methylaminopropane hydrochloride
Based on this structure, we can predict the key FT-IR absorption bands. The following table summarizes these expectations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Amine Hydrochloride (R₂NH₂⁺) | N-H Stretching | 2800-2400 | Broad, Strong | This very broad and strong absorption is characteristic of amine salts and often contains multiple smaller peaks.[1] |
| N-H Bending | 1600-1500 | Medium-Strong | May be obscured by the aromatic C=C stretching bands. | |
| Carbamate (Cbz) | N-H Stretching | 3400-3200 | Medium | Should be a sharp peak, distinct from the broad amine salt N-H stretch. |
| C=O Stretching | 1720-1680 | Strong | This is a very characteristic and strong absorption for the carbamate carbonyl.[2][3][4] | |
| C-N Stretching | 1250-1200 | Medium | ||
| C-O Stretching | 1100-1000 | Medium | ||
| Aromatic Ring (Benzyl) | C-H Stretching | 3100-3000 | Medium-Weak | Aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches. |
| C=C Stretching | 1600-1450 | Medium-Weak (multiple bands) | These bands are characteristic of the benzene ring. | |
| C-H Bending (out-of-plane) | 900-675 | Strong | The pattern of these bands can sometimes indicate the substitution pattern of the aromatic ring. | |
| Aliphatic Chain (-CH₂-, -CH₃) | C-H Stretching | 2960-2850 | Medium-Strong | Asymmetric and symmetric stretching of methylene and methyl groups. |
| C-H Bending | 1470-1430 | Medium | Scissoring and bending vibrations. |
Experimental Protocol: Acquiring High-Quality FT-IR Data
To obtain a reliable FT-IR spectrum of 1-Cbz-Amino-3-methylaminopropane hydrochloride, a standardized experimental procedure is crucial. As the compound is a solid hydrochloride salt, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are most suitable.[5][6]
Figure 2: Experimental Workflow for FT-IR Analysis
Step-by-Step Methodology (ATR Method):
-
Sample Preparation:
-
Ensure the sample of 1-Cbz-Amino-3-methylaminopropane hydrochloride is dry. Hydrochloride salts can be hygroscopic, so drying in a vacuum oven or desiccator may be necessary to remove water, which has strong IR absorption bands that can interfere with the spectrum.
-
Grind a small amount of the sample into a fine powder using an agate mortar and pestle. This ensures good contact with the ATR crystal.
-
-
Instrument Preparation:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary data processing, such as baseline correction or ATR correction.
-
In-depth Spectral Interpretation
A detailed analysis of the expected FT-IR spectrum allows for the confirmation of the molecular structure.
-
The Amine Hydrochloride Region (2800-2400 cm⁻¹): The most prominent feature for this molecule is expected to be a very broad and strong absorption band in this region. This is characteristic of the N-H stretching vibrations in the secondary amine hydrochloride salt. The broadness is due to extensive hydrogen bonding between the ammonium cation and the chloride anion.
-
The Carbamate (Cbz) Group Signatures:
-
A sharp, medium-intensity peak is anticipated in the 3400-3200 cm⁻¹ range, corresponding to the N-H stretching of the carbamate. This should be clearly distinguishable from the broad amine salt absorption.
-
A strong, sharp absorption band between 1720-1680 cm⁻¹ is the hallmark of the carbamate C=O stretch.[4] Its presence is a key indicator of the successful Cbz protection.[7][8][9][10][11]
-
-
Aromatic and Aliphatic C-H Vibrations:
-
Look for weaker bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for the aromatic C-H stretches of the benzyl group.
-
Stronger bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) will be due to the aliphatic C-H stretching of the propane chain and the methyl group.
-
-
The "Fingerprint" Region (below 1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.
-
Multiple medium to weak bands between 1600-1450 cm⁻¹ will arise from the C=C stretching of the aromatic ring.
-
The N-H bending of the amine salt is expected around 1600-1500 cm⁻¹, potentially overlapping with the aromatic signals.
-
The C-N and C-O stretching bands of the carbamate group will appear in the 1250-1000 cm⁻¹ range.
-
Strong bands in the 900-675 cm⁻¹ region are likely due to the out-of-plane C-H bending of the benzene ring.
-
Troubleshooting and Data Quality
-
Broad O-H Band (around 3500-3200 cm⁻¹): If a very broad absorption is observed in this region, it indicates the presence of water in the sample. The sample should be thoroughly dried and re-analyzed.
-
Absence of the C=O Stretch (1720-1680 cm⁻¹): The lack of this strong band would suggest that the Cbz group is not present, indicating a potential issue with the synthesis or a different compound altogether.
-
Absence of the Broad Amine Salt Band (2800-2400 cm⁻¹): If this characteristic broad feature is missing and instead a sharper N-H stretch is observed around 3300 cm⁻¹, it may indicate that the compound is in its free base form rather than the hydrochloride salt.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of 1-Cbz-Amino-3-methylaminopropane hydrochloride. By understanding the characteristic absorption frequencies of the constituent functional groups—the carbamate, the secondary amine hydrochloride, the aromatic ring, and the aliphatic chain—researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. A systematic approach to sample preparation, data acquisition, and spectral interpretation, as outlined in this guide, will ensure the generation of high-quality, reliable data crucial for advancing research and development in the chemical and pharmaceutical sciences.
References
-
ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
PMC - NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
- Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
ScienceDirect. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]
-
Midac Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved from [Link]
-
JAOAC. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
NIH. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]
-
Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]
-
NIST WebBook. (n.d.). Hydrogen chloride. Retrieved from [Link]
-
MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
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The Strategic Role of the Carboxybenzyl (Cbz) Group in Diamine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective protection of amino groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics. Among the arsenal of amine protecting groups, the carboxybenzyl (Cbz or Z) group occupies a venerable position due to its robustness, ease of introduction, and versatile deprotection methods. This technical guide provides a comprehensive exploration of the Cbz group's application in the synthesis of diamines, with a particular focus on the strategic challenge of achieving selective mono-protection. We will delve into the mechanistic underpinnings of Cbz protection and deprotection, offer field-proven protocols for various diamine substrates, and present a comparative analysis with other common protecting groups to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Imperative for Amine Protection in Diamine Chemistry
Diamines are fundamental building blocks in medicinal chemistry, serving as scaffolds for a vast array of biologically active compounds. Their two nucleophilic nitrogen centers, however, present a significant synthetic challenge: how to selectively functionalize one amine in the presence of the other. Uncontrolled reactions often lead to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material, resulting in low yields and arduous purification processes.
Protecting group chemistry offers an elegant solution to this problem. By temporarily masking one of the amine functionalities, a synthetic chemist can direct reactivity to the desired location, thereby achieving selective modification. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily removable under mild conditions that do not affect other functional groups in the molecule (orthogonality).
The carboxybenzyl (Cbz) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, has stood the test of time and remains a workhorse in organic synthesis for these very reasons.[1]
The Carboxybenzyl (Cbz) Group: A Profile
The Cbz group is a carbamate-based protecting group that effectively attenuates the nucleophilicity and basicity of an amine by delocalizing the nitrogen lone pair through resonance with the adjacent carbonyl group.[2] It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[3]
Mechanism of Cbz Protection
The protection of an amine with Cbz-Cl proceeds via a nucleophilic acyl substitution reaction. The amine's lone pair attacks the electrophilic carbonyl carbon of benzyl chloroformate. Subsequent loss of a chloride ion and deprotonation by a base yields the stable N-Cbz protected amine.[3]
Caption: Mechanism of Cbz protection of an amine.
Methods of Cbz Deprotection
One of the primary advantages of the Cbz group is the variety of methods available for its removal, allowing for strategic deprotection in the presence of other sensitive functionalities.
-
Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection.[1] The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This method is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][4]
-
Acidic Conditions: The Cbz group can also be removed under strong acidic conditions, such as with HBr in acetic acid. However, these conditions are harsh and may not be suitable for sensitive substrates.[5]
-
Other Methods: Other less common methods include the use of Lewis acids or transfer hydrogenation.[5][6]
Caption: Cbz deprotection via catalytic hydrogenolysis.
The Crucial Challenge: Selective Mono-Cbz Protection of Diamines
Achieving selective mono-protection of a diamine is a significant hurdle, as both amino groups often exhibit similar reactivity.[7] Several strategies have been developed to address this challenge, primarily revolving around differentiating the two amine functionalities.
Statistical Control: The Use of Excess Diamine
A straightforward approach to favor mono-protection is to use a large excess of the diamine relative to the protecting group reagent (e.g., Cbz-Cl).[8] This statistically increases the probability that a molecule of the protecting group will react with an unprotected diamine molecule rather than a mono-protected one. However, this method is often impractical and wasteful, especially when dealing with expensive or synthetically complex diamines.
Kinetic vs. Thermodynamic Control
The outcome of a reaction can be governed by either kinetic or thermodynamic control. The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable.[9][10] In the context of diamine protection, by carefully controlling reaction conditions such as temperature and reaction time, it is sometimes possible to favor the formation of the mono-protected product (kinetic control) over the di-protected product. Generally, lower temperatures and shorter reaction times favor the kinetic product.[11]
The Mono-Protonation Strategy: A Powerful Approach
A highly effective and widely applicable strategy for the mono-protection of diamines involves the selective protonation of one of the amino groups.[12][13] By adding one equivalent of a strong acid (e.g., HCl), one of the amine groups is converted into its non-nucleophilic ammonium salt. The remaining free amine can then be selectively protected. Subsequent neutralization regenerates the second amine, yielding the desired mono-protected diamine. This method has been successfully applied to a variety of diamines using the Boc protecting group and the principles are directly transferable to Cbz protection.[12][13][14]
Caption: Workflow for selective mono-Cbz protection via mono-protonation.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific diamine substrate and laboratory conditions.
General Protocol for Mono-Cbz Protection of a Symmetric Diamine (e.g., Ethylenediamine) via Mono-Protonation
This protocol is adapted from the well-established methods for mono-Boc protection.[13][14]
Materials:
-
Ethylenediamine
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated or as a solution in a compatible solvent)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine (2.0 equivalents) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 equivalent) in methanol. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
To this stirring solution, add benzyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in water and basify the solution to a pH > 10 with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(benzyloxycarbonyl)ethylenediamine.
-
The product can be further purified by column chromatography on silica gel.
Deprotection of N-Cbz-ethylenediamine via Catalytic Hydrogenolysis
Materials:
-
N-(benzyloxycarbonyl)ethylenediamine
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve N-(benzyloxycarbonyl)ethylenediamine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected ethylenediamine.
Comparative Analysis: Cbz vs. Boc for Diamine Protection
The choice between Cbz and tert-butyloxycarbonyl (Boc), another widely used amine protecting group, depends on the overall synthetic strategy and the functional groups present in the molecule.
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butyloxycarbonyl) |
| Introduction | Benzyl chloroformate (Cbz-Cl), base | Di-tert-butyl dicarbonate (Boc)₂O, base |
| Stability | Stable to mild acid and base | Stable to base and nucleophiles |
| Deprotection | Catalytic hydrogenolysis (mild, neutral); Strong acid (harsh) | Strong acid (e.g., TFA, HCl) |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups | Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups |
| Byproducts | Toluene, CO₂ | Isobutylene, CO₂, t-butanol |
| Crystallinity | Cbz-protected compounds are often crystalline, aiding purification[5] | Boc-protected compounds are often oils or low-melting solids |
Key Considerations for Diamine Synthesis:
-
The crystallinity of Cbz-protected diamines can be a significant advantage, facilitating purification by recrystallization and avoiding the need for chromatography.[5]
-
The mild, neutral conditions of catalytic hydrogenolysis for Cbz deprotection are highly advantageous for substrates containing acid-sensitive functional groups.[1]
-
For molecules that are sensitive to catalytic reduction (e.g., containing alkenes or alkynes), the acid-labile Boc group may be a more suitable choice.
Conclusion and Future Outlook
The carboxybenzyl protecting group remains an indispensable tool in the synthesis of complex molecules, particularly in the challenging field of diamine chemistry. Its stability, ease of introduction, and versatile deprotection options, especially the mildness of catalytic hydrogenolysis, make it a strategic choice for a wide range of synthetic applications. The mono-protonation strategy provides a robust and efficient method for achieving the selective mono-Cbz protection of both symmetric and asymmetric diamines, a critical step in the development of novel pharmaceuticals and research compounds. As the demand for structurally diverse and complex molecules continues to grow, the foundational principles of protecting group chemistry, exemplified by the enduring utility of the Cbz group, will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical synthesis.
References
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Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Papakyriakou, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5985. Retrieved from [Link]
-
The Mechanism of an Organic Reaction. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic & Biomolecular Chemistry, 5(19), 3102-3104. Retrieved from [Link]
-
Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Retrieved from [Link]
-
iChemical. (n.d.). N-Cbz-ethylenediamine hydrochloride, CAS No. 72080-83-2. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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Key characteristics of the benzyloxycarbonyl (Cbz) protecting group
An In-Depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group
Executive Summary
The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group in 1932 by Max Bergmann and Leonidas Zervas was a revolutionary event that transformed the field of organic synthesis, particularly in peptide chemistry.[1][2] Before this innovation, the synthesis of peptides with a defined sequence was largely impossible due to the uncontrolled polymerization of amino acids.[2] The Cbz group provided the first reliable method to temporarily mask the nucleophilicity of an amine, enabling chemists to control reaction sequences with precision. This guide offers a comprehensive technical overview of the Cbz group, detailing its core characteristics, mechanisms of installation and cleavage, and its strategic role in modern multi-step synthesis for researchers, scientists, and drug development professionals.
A Foundational Innovation in Chemical Synthesis
The primary challenge in peptide synthesis was the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group.[2] Attempts to form a peptide bond would invariably lead to a mixture of unwanted polymers. The Cbz group solved this by converting the highly reactive amine into a significantly less nucleophilic carbamate, thereby preventing self-polymerization.[2] This allowed for the selective activation of the carboxylic acid group for coupling, followed by the removal of the Cbz group to reveal the amine for the next coupling step. This elegant concept laid the groundwork for modern solid-phase peptide synthesis and the development of other critical protecting groups.[3]
Core Characteristics of the Cbz Group
The utility of the Cbz group is derived from a unique combination of stability and selective lability. It is easily introduced, robust enough to withstand a variety of reaction conditions, and can be removed cleanly under specific, mild conditions.
Chemical Structure and Properties
The benzyloxycarbonyl group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl).[1][3] The resulting carbamate structure effectively delocalizes the nitrogen's lone pair of electrons, significantly reducing its basicity and nucleophilicity.[1][4] A key advantage of Cbz protection is that it often enhances the crystallinity of the protected compound, which facilitates purification by recrystallization.[5]
Experimental Protocol: Cbz Protection via Schotten-Baumann Conditions
This protocol is a representative method for the N-protection of an amino acid. [2]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath (0-5 °C).
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the low temperature to minimize hydrolysis of the Cbz-Cl.
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and other nonpolar impurities.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will precipitate or form an oil.
-
Extraction & Isolation: Extract the product with an appropriate organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
The Chemistry of Cbz Deprotection: Cleavage
The true elegance of the Cbz group lies in the variety and selectivity of methods available for its removal. The choice of deprotection strategy is dictated by the presence of other functional groups within the molecule.
Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz cleavage. [3][5]The reaction involves the use of hydrogen gas and a palladium catalyst, typically supported on carbon (Pd/C).
-
Mechanism: The process involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond. The resulting unstable carbamic acid spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene. [6]* Causality: This method is highly effective because the benzylic C-O bond is particularly susceptible to hydrogenolysis. Its mild, neutral pH conditions ensure that acid or base-sensitive functional groups remain intact. [3]
Catalytic Transfer Hydrogenation (CTH)
CTH serves as a safer and more convenient alternative to using flammable hydrogen gas, especially on a large scale. [7]This method uses a hydrogen donor molecule to generate hydrogen in situ. [7][8]
-
Common Hydrogen Donors: Ammonium formate (HCO₂NH₄), 1,4-cyclohexadiene, and triethylsilane are frequently used in combination with a Pd/C catalyst. [7][9]* Advantages: CTH avoids the need for specialized high-pressure hydrogenation equipment and mitigates the risks associated with handling H₂ gas. [7]The reactions are often faster and highly efficient.
Acidic Cleavage
While hydrogenolysis is preferred for its mildness, it is not suitable for molecules containing other reducible groups (e.g., alkenes, alkynes, some sulfur-containing residues). In such cases, strong acidic conditions can be employed.
-
Reagents: A solution of hydrogen bromide in acetic acid (HBr/AcOH) is a classic reagent for this purpose. [5]Lewis acids, such as AlCl₃ in hexafluoroisopropanol (HFIP), have also been reported as effective. [5][10]* Mechanism: The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack (e.g., by Br⁻) on the benzylic carbon (Sₙ2) or formation of a stable benzyl cation (Sₙ1), which is then trapped. [6]* Limitations: These conditions are harsh and not compatible with other acid-sensitive protecting groups like Boc. [6][11]
Comparison of Deprotection Methodologies
| Method | Reagents | Conditions | Advantages | Disadvantages | Incompatible Groups |
| Catalytic Hydrogenolysis | H₂ (gas), Pd/C | Neutral, RT, 1 atm | Very mild, clean byproducts, high yield. [3] | Flammable H₂ gas, requires catalyst filtration, slow for hindered substrates. [7] | Alkenes, alkynes, benzyl ethers, nitro groups, some sulfur compounds. |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ammonium Formate or Cyclohexadiene | Neutral, RT-reflux | No H₂ gas needed, often faster than direct hydrogenation. [7][8] | Requires removal of donor byproducts. | Same as hydrogenolysis. |
| Strong Acidolysis | HBr in Acetic Acid | Strongly acidic, RT | Effective when hydrogenolysis is not an option, metal-free. [5][11] | Harsh conditions, not orthogonal to acid-labile groups (Boc). [6] | Acid-sensitive groups, Boc, Trt. |
| Lewis Acidolysis | AlCl₃, HFIP | Acidic, RT | Mild, metal-free, good functional group tolerance. [7][10] | Requires stoichiometric Lewis acid, workup can be complex. | Highly acid-labile groups. |
Orthogonality: The Key to Complex Synthesis
In the synthesis of complex molecules like pharmaceuticals or large peptides, multiple protecting groups are often required. Orthogonal protecting groups are those that can be removed under distinct reaction conditions without affecting the others. [3]The Cbz group is a cornerstone of this strategy.
The Cbz group's hydrogenolytic lability makes it perfectly orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. [2][3]This three-pronged system allows a synthetic chemist to selectively unmask different amines on a complex scaffold at will, enabling the precise construction of intricate molecular architectures.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. tdcommons.org [tdcommons.org]
The Enduring Legacy of the Cbz Group: A Technical Guide to Amine Protection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This principle is nowhere more critical than in the assembly of complex molecules such as peptides, natural products, and pharmaceuticals, where the nucleophilic nature of amines necessitates a robust yet reversible means of protection. Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone, a testament to its discovery by Max Bergmann and Leonidas Zervas in 1932, which revolutionized peptide synthesis.[1] This guide offers an in-depth exploration of the Cbz group, from its fundamental principles to its practical applications, providing the technical insights necessary for its successful implementation in modern organic synthesis.
The Strategic Value of the Cbz Group: More Than Just a Protecting Group
The enduring prevalence of the Cbz group is not accidental; it stems from a unique combination of stability, ease of introduction, and versatile yet specific deprotection methods.[2][3] Unlike acid-labile groups like tert-butyloxycarbonyl (Boc) or base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc), the Cbz group offers a distinct orthogonality, primarily being susceptible to cleavage by catalytic hydrogenation.[1][4][5] This orthogonality is the linchpin of complex synthetic strategies, allowing for the selective deprotection of one amine in the presence of others protected by different means.[1][5]
Furthermore, the introduction of the Cbz group often imparts crystallinity to the protected compound, facilitating purification by recrystallization, a significant advantage in both laboratory-scale and industrial applications.[6] Its stability to a wide range of non-reducing reaction conditions allows for extensive synthetic manipulations on other parts of the molecule without jeopardizing the protected amine.
The Art of Introduction: Synthesizing Cbz-Protected Amines
The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[1] The choice of base and reaction conditions can be tailored to the specific substrate, particularly when dealing with sensitive functionalities or challenging steric environments.
Mechanism of Cbz Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion, and the protonated carbamate is neutralized by the base to afford the stable Cbz-protected amine.
Figure 1: Mechanism of Cbz Protection.
Experimental Protocol: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol provides a general procedure for the Cbz protection of an amino acid, a common first step in peptide synthesis.
Materials:
-
Amino acid (1.0 eq)
-
1 M Sodium carbonate (Na₂CO₃) solution (2.5 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a flask cooled in an ice bath, dissolve the amino acid in the 1 M sodium carbonate solution.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions and decomposition of the reagent.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out of the solution.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]
Troubleshooting:
-
Low Yield: Ensure the pH of the aqueous solution remains basic during the addition of Cbz-Cl. Inadequate base can lead to the neutralization of the amine starting material by the HCl generated. For some amino acids, using a mixed base buffer system (e.g., Na₂CO₃:NaHCO₃ = 2:1) can help maintain the optimal pH range of 8-10.[6]
-
Racemization: For chiral amino acids, maintaining a low temperature and avoiding excessively high pH can minimize the risk of racemization.[6]
-
Oily Product: If the product does not crystallize upon acidification, it may be necessary to perform a thorough extraction and purification by column chromatography.
The Crucial Step of Deprotection: Liberating the Amine
The true utility of the Cbz group lies in the diverse and chemoselective methods available for its removal. The choice of deprotection strategy is dictated by the overall molecular architecture and the presence of other sensitive functional groups.
Catalytic Hydrogenolysis: The Workhorse Method
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[1] This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds at room temperature and atmospheric pressure, and the byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Mechanism of Hydrogenolytic Cleavage: The reaction occurs on the surface of the palladium catalyst. The benzyl C-O bond is reductively cleaved by hydrogen, generating an unstable carbamic acid intermediate which spontaneously decarboxylates to release the free amine and carbon dioxide.
Figure 2: Cbz Deprotection by Catalytic Hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis of a Cbz-Protected Amine
Safety Note: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. Always handle the catalyst with care in a well-ventilated fume hood and keep it wet with solvent until it is safely quenched.
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in methanol or ethanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen using a balloon or by connecting to a regulated hydrogen source.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. It is crucial to keep the Celite pad wet with the solvent during filtration to prevent the catalyst from igniting.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]
Catalytic Transfer Hydrogenation: An Alternative Hydrogen Source
For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a convenient alternative. In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexadiene is used in conjunction with the palladium catalyst.
Experimental Protocol: Catalytic Transfer Hydrogenation using Ammonium Formate
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (HCOONH₄) (3-5 eq)
-
Methanol or Ethanol
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine in methanol or ethanol.
-
Reagent Addition: Add the 10% Pd/C catalyst followed by ammonium formate.
-
Reaction: Stir the mixture at room temperature or with gentle heating (reflux). Monitor the reaction by TLC.
-
Filtration and Concentration: Upon completion, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.
Acidic Cleavage: For Hydrogenation-Sensitive Substrates
In cases where the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or certain aromatic systems, acidic cleavage provides a valuable alternative. A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[6]
Mechanism of Acidic Cleavage: The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon (an SN2-type displacement) or by the formation of a benzyl cation (an SN1-type mechanism), which is then trapped by a nucleophile. The resulting carbamic acid then decarboxylates.
Experimental Protocol: Cbz Deprotection with HBr in Acetic Acid
Safety Note: Hydrogen bromide in acetic acid is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.
Materials:
-
Cbz-protected compound (1.0 eq)
-
33% HBr in acetic acid
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.
-
Reagent Addition: Add the solution of 33% HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, the product can often be precipitated by the addition of diethyl ether. The resulting salt can be collected by filtration and washed with ether.
Navigating the Nuances: Orthogonality and Chemoselectivity
The strategic power of the Cbz group is most evident in the context of multi-step syntheses involving multiple protecting groups. Its stability to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, makes it an ideal orthogonal partner in peptide synthesis and the synthesis of complex natural products.[1][5]
Figure 3: Orthogonal Deprotection Strategy.
For instance, in the total synthesis of a complex natural product, a synthetic intermediate may possess multiple amine functionalities. By protecting one with Cbz, another with Boc, and a third with Fmoc, each can be selectively deprotected at a specific stage of the synthesis to allow for further elaboration without affecting the others. This level of control is essential for achieving high yields and minimizing the formation of side products in lengthy synthetic sequences.
Chemoselectivity can also be achieved within Cbz deprotection itself. For example, while catalytic hydrogenation is generally very efficient, certain catalyst and solvent systems can be tuned to selectively deprotect a Cbz group in the presence of other reducible functionalities. In some cases, the use of catalyst poisons can prevent the reduction of sensitive groups like benzyl ethers while still allowing for Cbz cleavage.[7]
Data-Driven Decisions: A Comparative Overview
The selection of a protection and deprotection strategy should be guided by empirical data. The following tables provide a summary of representative yields and conditions for Cbz protection and deprotection.
Table 1: Representative Yields for Cbz Protection of Various Amines
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 | [3] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [3] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | [3] |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [3] |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [3] |
Table 2: Comparison of Cbz Deprotection Methods and Yields
| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 | [3] |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | >95 | [3] |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 | [3] |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | >90 | [3] |
| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 | [3] |
Conclusion: A Timeless Tool for Modern Synthesis
The benzyloxycarbonyl group, born out of the necessity to control the reactivity of amines in peptide synthesis, has evolved into an indispensable tool for organic chemists across all disciplines. Its robust nature, coupled with a diverse and orthogonal set of deprotection methods, ensures its continued relevance in the synthesis of increasingly complex and valuable molecules. By understanding the underlying principles of its application and leveraging the wealth of empirical knowledge accumulated over nearly a century, researchers can confidently employ the Cbz group to navigate the challenges of modern organic synthesis and unlock new frontiers in drug discovery and materials science.
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. Total Synthesis. [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. 2020, 25(24), 5945. [Link]
-
16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society. 2022, 144(3), 1245–1250. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. Total Synthesis. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. [Link]
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- 1. total-synthesis.com [total-synthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Navigating the Final Step: A Comprehensive Guide to Cbz Deprotection of 1-Cbz-Amino-3-methylaminopropane Hydrochloride
Introduction: The Critical Role of Amine Deprotection in Synthesis
In the intricate landscape of pharmaceutical and fine chemical synthesis, the strategic use of protecting groups is paramount. Among these, the Carboxybenzyl (Cbz or Z) group stands as a venerable and widely employed guardian of amine functionalities. Its stability under a range of conditions and susceptibility to specific cleavage methods make it an invaluable tool for chemists. This guide provides an in-depth exploration of the methodologies for the deprotection of a key intermediate, 1-Cbz-Amino-3-methylaminopropane hydrochloride, a substrate featuring both a primary and a secondary amine.
The presence of a hydrochloride salt and a second, more nucleophilic, secondary amine in the target molecule introduces specific challenges and considerations that dictate the choice of an optimal deprotection strategy. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles, comparative analyses, and troubleshooting guidance to ensure successful and efficient synthesis of the desired diamine.
Choosing Your Path: A Comparative Overview of Cbz Deprotection Strategies
The selection of a Cbz deprotection method is a critical decision influenced by factors such as the substrate's functional group tolerance, scalability, safety considerations, and the desired final salt form of the product. For 1-Cbz-Amino-3-methylaminopropane hydrochloride, three primary strategies warrant consideration: Catalytic Hydrogenation, Transfer Hydrogenation, and Acid-Mediated Cleavage.
| Method | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yield, neutral conditions | Requires specialized high-pressure equipment, pyrophoric catalyst, potential for catalyst poisoning |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of gaseous hydrogen, milder conditions | May require elevated temperatures, removal of formate salts |
| Acid-Mediated Cleavage | HBr in Acetic Acid | Metal-free, rapid reaction | Harsh acidic conditions, potential for side reactions |
Method 1: Catalytic Hydrogenation - The Classic Approach
Catalytic hydrogenation is the most common and often cleanest method for Cbz deprotection.[1][2] The reaction proceeds via the hydrogenolysis of the benzylic C-O bond on the surface of a palladium catalyst, liberating the free amine, toluene, and carbon dioxide.
Mechanism of Catalytic Hydrogenation
Diagram 1: Catalytic Hydrogenation Mechanism.
Substrate Consideration: The Hydrochloride Salt
The presence of the hydrochloride salt on the methylamino group necessitates careful consideration. While some hydrogenations can proceed in the presence of acid, it is often advantageous to neutralize the salt to the free base prior to the reaction. This can prevent potential catalyst inhibition or side reactions. A weak inorganic base like sodium bicarbonate or an organic base such as triethylamine can be employed. Alternatively, the reaction can be run in a protic solvent like methanol, which can help to solvate the salt.
Detailed Protocol for Catalytic Hydrogenation
Materials:
-
1-Cbz-Amino-3-methylaminopropane hydrochloride
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH)
-
Sodium bicarbonate (optional)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Celite® for filtration
Procedure:
-
Neutralization (Optional): Dissolve 1-Cbz-Amino-3-methylaminopropane hydrochloride (1.0 eq) in methanol. Add sodium bicarbonate (1.1 eq) and stir for 30 minutes. The formation of a salt precipitate may be observed.
-
Catalyst Addition: To the methanolic solution (or suspension), carefully add 10% Pd/C (5-10 mol% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product. Safety Note: The Celite pad with the catalyst is pyrophoric and should be kept wet and disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-amino-3-methylaminopropane. The product may be further purified by distillation or crystallization if necessary.
Method 2: Transfer Hydrogenation - A Safer Alternative
Transfer hydrogenation offers a convenient and safer alternative to using pressurized hydrogen gas, making it more amenable to standard laboratory setups.[3] In this method, a hydrogen donor, such as ammonium formate, transfers hydrogen to the substrate in the presence of a palladium catalyst.
Detailed Protocol for Transfer Hydrogenation
Materials:
-
1-Cbz-Amino-3-methylaminopropane hydrochloride
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate
-
Methanol (MeOH)
-
Celite® for filtration
Procedure:
-
Reaction Setup: Dissolve 1-Cbz-Amino-3-methylaminopropane hydrochloride (1.0 eq) in methanol in a round-bottom flask.
-
Reagent Addition: Add 10% Pd/C (5-10 mol% by weight of the substrate) to the solution. Then, add ammonium formate (3-5 eq) in portions. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to facilitate the reaction.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described for catalytic hydrogenation, ensuring the complete removal of the palladium catalyst and formate salts. An aqueous work-up may be necessary to remove residual ammonium formate.
Method 3: Acid-Mediated Cleavage - The Metal-Free Option
For substrates that are sensitive to catalytic conditions or when a metal-free process is desired, acidic cleavage is a powerful alternative.[4] A common reagent for this is a solution of hydrogen bromide in acetic acid.
Mechanism of Acidic Cleavage
Diagram 2: Acid-Mediated Cbz Deprotection Mechanism.
Detailed Protocol for Acid-Mediated Cleavage
Materials:
-
1-Cbz-Amino-3-methylaminopropane hydrochloride
-
33% Hydrogen bromide in acetic acid
-
Diethyl ether
Procedure:
-
Reaction Setup: To a solution of 1-Cbz-Amino-3-methylaminopropane hydrochloride (1.0 eq) in a minimal amount of acetic acid, add a solution of 33% HBr in acetic acid (2-3 eq) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the diamine as its hydrobromide salt.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction (Catalytic Methods) | - Catalyst poisoning (e.g., by sulfur-containing impurities) - Insufficient hydrogen pressure or donor - Poor quality catalyst | - Use a fresh batch of catalyst. - Increase hydrogen pressure or add more hydrogen donor. - Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). |
| Formation of N-methylated byproduct | Over-reduction in the presence of formaldehyde (from methanol solvent). | Use ethanol as the solvent. |
| Low Yield | - Incomplete reaction - Product loss during work-up (especially for polar diamines) | - Ensure complete reaction by monitoring. - Minimize aqueous extractions; consider direct crystallization or salt formation for isolation. |
| Difficulty in Catalyst Removal | Fine catalyst particles passing through the filter. | Use a finer filter aid (e.g., a double layer of Celite) or consider centrifugation followed by decantation. |
Safety First: Handling Reagents and Equipment
-
Palladium on Carbon (Pd/C): This catalyst is pyrophoric, especially when dry and exposed to air.[5] Always handle it in a wet form and under an inert atmosphere. Never add dry catalyst to a flammable solvent in the presence of air. Spent catalyst on filter paper should be kept wet and disposed of according to institutional guidelines.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Use a well-maintained hydrogenation apparatus in a properly ventilated fume hood.
-
HBr in Acetic Acid: This reagent is highly corrosive and causes severe burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
Analytical Monitoring of the Deprotection
-
Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction. A typical eluent system would be a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 80:18:2). The Cbz-protected starting material will have a higher Rf value than the more polar diamine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more definitive analysis of the reaction progress. It allows for the detection of the starting material, the desired product, and any potential byproducts by their respective mass-to-charge ratios.
Conclusion
The successful deprotection of 1-Cbz-Amino-3-methylaminopropane hydrochloride is a critical step in many synthetic routes. By understanding the nuances of the available methods—catalytic hydrogenation, transfer hydrogenation, and acidic cleavage—and by carefully considering the nature of the substrate, researchers can select and execute the optimal strategy. This guide provides the foundational knowledge and practical protocols to navigate this transformation with confidence, ensuring high yields of the desired diamine while maintaining a strong commitment to safety and efficiency in the laboratory.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture? [Link]
- Google Patents.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
The Sarpong Group. Standard Operating Procedures. [Link]
-
ResearchGate. How can i remove palladium Pd catalyst easily? [Link]
-
University of California, San Diego. LCSS: PALLADIUM ON CARBON. [Link]
-
PubMed. Determination of total and free carbamazepine and the principal metabolites in serum by high-performance liquid chromatography with photodiode-array detection. [Link]
-
ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? [Link]
-
Sciencemadness.org. Removal of leached Palladium from reaction product. [Link]
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-Cbz-Amino-3-methylaminopropane Hydrochloride
Abstract
This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Cbz-Amino-3-methylaminopropane hydrochloride. The developed method is suitable for the determination of the active pharmaceutical ingredient (API) and for the separation of its degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the method development, a complete protocol, and validation considerations based on ICH guidelines.
Introduction
1-Cbz-Amino-3-methylaminopropane hydrochloride is a chemical intermediate featuring a carbobenzyloxy (Cbz) protected primary amine and a secondary amine hydrochloride salt. The Cbz group is a common amine protecting group in multi-step organic synthesis, particularly in peptide chemistry.[][2] Accurate quantification and impurity profiling of such intermediates are critical for ensuring the quality and consistency of downstream processes and the final drug substance. The presence of both a hydrophobic Cbz group and a polar amine hydrochloride moiety gives the molecule unique chromatographic characteristics that require careful method development.
This guide details a robust reverse-phase HPLC (RP-HPLC) method designed to provide high resolution, sensitivity, and specificity. The causality behind experimental choices, from column chemistry to mobile phase composition, is explained to provide a deeper understanding of the method's principles.
Analyte Properties & Method Development Strategy
Physicochemical Properties of the Analyte
-
Molecular Formula: C₁₂H₁₉ClN₂O₂[3]
-
Molecular Weight: 258.74 g/mol [3]
-
Structure:
-
Key Features:
-
Chromophore: The benzyl group (C₆H₅-CH₂) within the Cbz moiety provides strong UV absorbance, making UV detection a suitable choice. Benzene and its simple derivatives typically exhibit maximum absorbance around 255 nm.[4]
-
Polarity: The presence of the amine hydrochloride salt makes the molecule water-soluble and polar. However, the Cbz group adds significant non-polar character. This dual nature makes it amenable to reverse-phase chromatography.
-
Stability: Carbamates can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the cleavage of the Cbz group.[5][6] This is a critical consideration for developing a stability-indicating method.
-
Method Development Rationale
The primary goal is to develop a stability-indicating method capable of separating the main peak from potential impurities and degradation products.
-
Choice of Chromatography Mode: Reverse-phase HPLC is selected due to the presence of the non-polar Cbz group, which will provide retention on a non-polar stationary phase. Given the polar nature of the hydrochloride salt, a highly aqueous mobile phase may be necessary. To prevent issues of poor retention and reproducibility often seen with traditional C18 columns under such conditions, a polar-endcapped C18 column is chosen. These columns are designed to provide better interaction with polar analytes and are more stable in highly aqueous mobile phases.
-
Stationary Phase Selection: A C18 column with polar endcapping is selected to offer a balanced retention mechanism, accommodating both the hydrophobic Cbz group and the polar amine functionality.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and better UV transparency at lower wavelengths.
-
Aqueous Phase: A phosphate buffer is selected to control the pH of the mobile phase. Maintaining a consistent pH is crucial for the reproducible ionization state of the secondary amine, thereby ensuring consistent retention times. An acidic pH (around 3.0) is chosen to ensure the secondary amine is fully protonated, which generally leads to better peak shape for amines on silica-based columns.
-
Gradient Elution: A gradient elution is employed to ensure that both polar impurities (e.g., those without the Cbz group) and less polar impurities are eluted with good peak shape within a reasonable runtime.
-
-
Detection: Based on the Cbz chromophore, a UV detector set at 257 nm (a common maximum for benzyl groups) is selected for optimal sensitivity. A photodiode array (PDA) detector is recommended during method development to assess peak purity and identify the optimal detection wavelength.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA/UV detector.
-
Column: A polar-endcapped C18 column (e.g., Waters SymmetryShield RP18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 5 µm particle size.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
1-Cbz-Amino-3-methylaminopropane hydrochloride reference standard.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of 1-Cbz-Amino-3-methylaminopropane hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh a sample containing approximately 10 mg of 1-Cbz-Amino-3-methylaminopropane hydrochloride into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 257 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
System Suitability
Before initiating any sample analysis, the performance of the chromatographic system must be verified by running a system suitability test.[7][8] Six replicate injections of the standard solution (100 µg/mL) are performed. The acceptance criteria are outlined below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD for Peak Area | ≤ 2.0% |
| %RSD for Retention Time | ≤ 1.0% |
Method Validation (as per ICH Q2(R1) Guidelines)
A comprehensive method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10] The key validation parameters are summarized below.
| Validation Parameter | Description |
| Specificity | Assessed through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The method must demonstrate the ability to resolve the main peak from all degradation products. Peak purity analysis using a PDA detector should be performed. |
| Linearity | A minimum of five concentrations across the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Performed at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo with a known amount of API. The recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability is assessed by analyzing six replicate samples at 100% of the test concentration. Intermediate precision is evaluated on a different day with a different analyst. The %RSD for both should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. |
| Robustness | Small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) are made to assess the method's reliability. |
Data Presentation & Visualization
Forced Degradation Study Rationale
Forced degradation studies are essential to establish the stability-indicating nature of the method.[5] Potential degradation pathways for 1-Cbz-Amino-3-methylaminopropane hydrochloride include hydrolysis of the carbamate linkage.
-
Acid/Base Hydrolysis: Cleavage of the Cbz group to form toluene, CO₂, and the free diamine.
-
Oxidative Degradation: Potential oxidation at the benzylic position or the amine nitrogens.
Caption: Workflow for HPLC Method Development.
Validation Protocol Logic
The validation process follows a logical sequence to build confidence in the method's performance, as mandated by regulatory bodies like the ICH.[11]
Caption: Logical Flow of Method Validation.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the analysis of 1-Cbz-Amino-3-methylaminopropane hydrochloride. The use of a polar-endcapped C18 column with a phosphate buffer at an acidic pH provides excellent peak shape and resolution from potential impurities and degradation products. This method is suitable for routine quality control and stability testing in a pharmaceutical development environment. Adherence to the outlined system suitability and validation protocols will ensure reliable and reproducible results, conforming to international regulatory standards.
References
-
ChemBK. 1-Cbz-amino-3-methylamino-propane - Physico-chemical Properties. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Covalent Logic. System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
- Google Patents. US6828119B2 - Enzymatic deprotection of amines and hydroxides.
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
Austin Publishing Group. HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]
-
ResearchGate. How can I unprotect a secondary amine protected from ethyl carbamate? [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. System suitability parameters of HPLC | Resolution | retention time | Tailing. [Link]
-
PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ResearchGate. Impurity profile of amino acids? [Link]
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
Sources
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1179362-09-4|1-Cbz-Amino-3-methylaminopropane hydrochloride|BLD Pharm [bldpharm.com]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Hydrogenolysis of Cbz Protecting Groups
Welcome to the Technical Support Center for Palladium-Catalyzed Hydrogenolysis of Carboxybenzyl (Cbz) Protecting Groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this crucial transformation in organic synthesis. As a self-validating system, this document explains the causality behind experimental choices, ensuring you can adapt and optimize protocols for your specific substrates and challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Cbz deprotection via palladium-catalyzed hydrogenolysis?
The deprotection of a Cbz group via hydrogenolysis is a heterogeneous catalytic process. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas (H₂) on the surface of a palladium catalyst, typically palladium on carbon (Pd/C).[1][2] This cleavage releases an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[1][2]
Q2: What are the most common catalysts and conditions for Cbz deprotection?
The most prevalent method for Cbz deprotection is catalytic hydrogenolysis using a palladium catalyst.[1] 10% Pd/C is the workhorse catalyst for this transformation, typically used at a loading of 5-10 mol%.[1] The reaction is commonly carried out in alcoholic solvents like methanol or ethanol at room temperature under an atmosphere of hydrogen gas (often supplied by a balloon).[3][4]
Q3: What is catalytic transfer hydrogenation, and when should I use it?
Catalytic transfer hydrogenation is a safer alternative to using flammable hydrogen gas, especially for larger-scale reactions.[1] This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.[1] It is a convenient option for labs not equipped for handling hydrogen gas and can sometimes offer improved chemoselectivity.[1]
Q4: My Cbz deprotection is sluggish or incomplete. What are the initial troubleshooting steps?
Several factors can lead to an inefficient Cbz deprotection. Here are some initial steps to consider:
-
Catalyst Activity: Ensure you are using a fresh, high-quality batch of Pd/C catalyst. Older catalysts can lose activity.
-
Catalyst Loading: If the reaction is slow, consider increasing the catalyst loading.
-
Hydrogen Supply: For reactions using H₂ gas, ensure there are no leaks in your system and that the hydrogen is effectively delivered to the reaction mixture through vigorous stirring.
-
Solubility: Make sure your substrate is fully dissolved in the chosen solvent. Poor solubility can significantly hinder the reaction rate.[5]
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Possible Causes & Solutions
-
Catalyst Inactivation:
-
Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing (e.g., thiols, thioethers) or phosphorus-containing (e.g., phosphines) functional groups or impurities.[4] These substances strongly bind to the palladium surface, blocking active sites.
-
Solution: Increase the catalyst loading to overcome minor poisoning. For substrates with known catalyst poisons, pretreatment of the starting material to remove the impurities may be necessary. In severe cases, an alternative deprotection method not involving a palladium catalyst may be required.
-
-
Amine Coordination: The product amine can coordinate to the palladium catalyst, leading to deactivation.[5]
-
-
Insufficient Hydrogen Pressure:
-
For some sterically hindered or electronically deactivated substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.
-
Solution: Increase the hydrogen pressure using a pressurized hydrogenation apparatus.[3]
-
-
-
Poor Substrate Solubility:
-
If the substrate has limited solubility in common solvents like methanol or ethanol, its access to the catalyst surface will be restricted.
-
Solution: Experiment with solvent mixtures to improve solubility. For example, mixtures of THF, ethanol, and water can be effective for complex molecules.[7]
-
-
Issue 2: Side Reactions and Chemoselectivity Issues
Possible Causes & Solutions
-
Reduction of Other Functional Groups:
-
Standard catalytic hydrogenation is not always chemoselective and can reduce other sensitive functional groups such as alkenes, alkynes, nitro groups, and aryl halides.[1]
-
Solution 1: Catalytic Transfer Hydrogenation: This method is often milder and can provide better selectivity.[1]
-
Solution 2: Catalyst Pretuning: A catalyst pretuning methodology involving treatment with dimethylformamide (DMF), water, and HCl can increase the catalyst's selectivity for hydrogenolysis over hydrogenation through controlled "amine poisoning".[7]
-
-
-
Benzyl Ether Cleavage:
-
While Cbz groups are generally more labile to hydrogenolysis than benzyl ethers, prolonged reaction times or harsh conditions can lead to the cleavage of O-benzyl groups.
-
Solution: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Using inhibitors like ammonia, pyridine, or ammonium acetate can suppress benzyl ether hydrogenolysis while allowing Cbz deprotection to proceed.
-
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Catalyst Loading (10% Pd/C) | 5-10 mol% | Can be increased to 20% (w/w) for difficult substrates or in cases of suspected catalyst poisoning.[3] |
| Hydrogen Pressure | 1 atm (balloon) to 10 bar | Higher pressures can accelerate the reaction rate for challenging substrates.[7] |
| Temperature | Room Temperature to 80°C | Elevated temperatures are generally not required but can increase the reaction rate.[6] |
| Reaction Time | 1-4 hours | Can be longer for sterically hindered or complex substrates.[3] |
| Ammonium Formate (Transfer H₂) | 3-5 equivalents | Used as the hydrogen donor in catalytic transfer hydrogenation.[1] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using H₂ Gas
This is the most common method for Cbz deprotection due to its high efficiency and clean byproducts.[1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution. The typical catalyst loading is 10-20% by weight of the substrate.[3]
-
Hydrogenation: Purge the flask with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is sufficient.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[3]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas and is particularly useful for scaling up reactions.[1]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature. Gentle heating can be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst and wash the pad with the solvent.
-
Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with a saturated NaCl solution, or for water-soluble products, dialysis and lyophilization can be employed.
Visualizations
Cbz Deprotection Mechanism
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Troubleshooting Decision Tree
Caption: A generalized workflow for a typical Cbz deprotection.
Safety Precautions
-
Palladium on Carbon (Pd/C): Pd/C can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably in an inert atmosphere when possible. Do not allow the filter cake to dry after filtration; keep it moist and dispose of it properly by quenching in a large volume of water.
-
Hydrogen Gas (H₂): Hydrogen gas is highly flammable and forms explosive mixtures with air. Always handle hydrogen in a well-ventilated fume hood and take precautions to avoid ignition sources.
References
- Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(10), 929-932.
-
Devyatkov, S., et al. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]
-
Callaghan, C. J., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1557-1565. [Link]
-
Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Gowda, D. C., & Mahesh, B. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
- Jin, C., et al. (2023). Recent Progress in Catalyst Development of the Hydrogenolysis of Biomass-Based Glycerol into Propanediols—A Review. MDPI.
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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- 6. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Managing Hydrochloride Salts in Anhydrous Reactions
Welcome to the technical support center for professionals in organic synthesis. This guide provides practical, in-depth answers and troubleshooting strategies for a common challenge in drug development and chemical research: the management of hydrochloride (HCl) salts in subsequent anhydrous reactions. Many crucial building blocks, particularly amines, are supplied as HCl salts for enhanced stability and handling. However, their presence in anhydrous, non-polar environments presents significant hurdles. This center is designed to equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is a hydrochloride salt and why is it problematic in anhydrous reactions?
A hydrochloride salt is formed when a basic compound, most commonly an amine, reacts with hydrochloric acid.[1] This converts the often oily or volatile free amine into a more stable, crystalline, and less odorous solid. While advantageous for storage, the salt form is detrimental to many anhydrous reactions for two primary reasons:
-
Reactivity Quenching: The protonated amine (R₃NH⁺) is no longer nucleophilic. The lone pair of electrons on the nitrogen, which is essential for its reactivity in many coupling and substitution reactions, is tied up by the proton. For a reaction to proceed, the amine must be deprotonated to its free base form.[2]
-
Insolubility: Amine salts are highly polar and typically insoluble in common anhydrous organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[3] This prevents the reagent from participating in the reaction, leading to low or no conversion.
Q2: Can I just add my amine hydrochloride salt to the reaction with an extra equivalent of base?
Yes, this is a very common and often effective strategy known as in situ neutralization. The core idea is to add a suitable base to the reaction mixture to liberate the free amine from its salt form right before or during the main reaction.
However, the choice of base is critical. An inappropriate base can lead to side reactions, difficult purifications, or reaction failure. Key considerations include the base's strength (pKa), the solubility of its corresponding hydrochloride salt, and its potential for nucleophilic reactivity.
Q3: How do I choose the right base for in situ neutralization?
The ideal base should be strong enough to deprotonate the ammonium salt but should not interfere with the desired reaction. It should also ideally form a byproduct that is easily removed from the reaction mixture.
-
Liquid Organic Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are frequently used. They act as "proton sponges," abstracting the HCl to form their own ammonium salts (e.g., triethylammonium chloride).[4] These are often suitable for reactions where the resulting ammonium salt can be removed via aqueous workup or filtration.
-
Stronger, Non-Nucleophilic Bases: For weakly basic amines or when a stronger driving force is needed, bases like 1,8-Diazabicycloundec-7-ene (DBU) or commercially available "proton sponges" such as 1,8-Bis(dimethylamino)naphthalene can be employed.[5][6] These are highly basic but sterically hindered, minimizing their potential for side reactions.
-
Inorganic Bases: Anhydrous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[7] Their use results in the formation of inorganic salts (e.g., KCl) which are often insoluble and can be removed by filtration.
-
Solid-Supported "Scavenger" Bases: These are polymer resins functionalized with basic groups.[8] They offer a significant advantage in purification; after the reaction, the resin (containing the bound proton) is simply filtered off, leaving a clean solution of the product.[9]
Troubleshooting Guide
Problem 1: My reaction is stalled. I suspect the hydrochloride salt is the issue.
Symptoms:
-
TLC or LC-MS analysis shows only starting materials.
-
The reaction mixture is a slurry or suspension, indicating poor solubility of the amine salt.
Causality & Solution Pathway: The protonated amine is likely not being effectively neutralized, preventing it from participating in the reaction. The chosen base may be too weak, or the resulting byproduct salt is inhibiting the reaction.
dot
Caption: Strategies for avoiding salt contamination during purification.
Protocol: Purification via Solid-Supported Scavenger
-
Reaction: Perform the reaction as usual, using the amine HCl and an appropriate coupling partner.
-
Scavenging: Upon reaction completion, add a solid-supported amine or carbonate scavenger resin (typically 2-4 equivalents relative to the HCl) to the reaction mixture.
-
Stirring: Stir the slurry at room temperature for 1-4 hours.
-
Filtration: Filter the reaction mixture through a pad of celite or a fritted funnel to remove the resin.
-
Workup: Wash the resin with a small amount of the reaction solvent. The combined filtrates now contain your product, free of the scavenger and the captured salt. Proceed with solvent evaporation and final purification.
Problem 3: My starting material or product is sensitive to water. How can I liberate the free amine without an aqueous workup?
Symptoms:
-
The reaction requires strictly anhydrous conditions.
-
The ester or other functional group in the molecule is prone to hydrolysis. [4]
Causality & Solution Pathway: Traditional free-basing involves dissolving the salt in aqueous base (like NaOH) and extracting the free amine with an organic solvent. [10]This introduces water, which must be scrupulously removed. Anhydrous methods are required.
Method 1: Anhydrous Ammonia Gas For robust substrates, bubbling anhydrous ammonia gas through a solution of the hydrochloride salt in an organic solvent can be effective. The byproduct, ammonium chloride (NH₄Cl), is a solid that precipitates and can be filtered off. This method is less common due to the handling requirements of ammonia gas.
Method 2: Heterogeneous Base Slurry This is often the most practical approach.
-
Suspend the amine HCl in a suitable anhydrous solvent (e.g., DCM, THF).
-
Add a slight excess (1.1-1.2 eq) of a solid, insoluble base like anhydrous potassium carbonate (K₂CO₃).
-
Stir the resulting slurry vigorously for 1-2 hours. The reaction is: 2 RNH₃⁺Cl⁻ + K₂CO₃(s) → 2 RNH₂ + 2 KCl(s) + H₂O(g) + CO₂(g). While a small amount of water is generated, it is often adsorbed onto the excess inorganic base.
-
Filter the mixture to remove the potassium salts.
-
The resulting filtrate is a solution of the free amine, ready for use in the subsequent anhydrous reaction.
Data & Reference Tables
Table 1: Comparison of Common Bases for HCl Neutralization
| Base | pKa (Conjugate Acid) | Resulting Salt | Salt Byproduct Properties | Key Considerations |
| Triethylamine (TEA) | ~10.7 | Triethylammonium Chloride | Often soluble in organic solvents | Volatile, easy to remove excess. Byproduct can be hard to purify away. |
| DIPEA (Hünig's Base) | ~10.7 | DIPEA·HCl | More soluble in organic solvents than TEA·HCl | Sterically hindered, less nucleophilic than TEA. More expensive. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Potassium Chloride (KCl) | Insoluble in most organic solvents | Heterogeneous, requires stirring. Can be slow. Must be anhydrous. |
| Proton Sponge™ | ~12.1 | Protonated Sponge | Soluble in organic solvents | Very strong, non-nucleophilic base. Expensive. [11] |
| PS-BEMP Resin | ~27 (in MeCN) | Resin-H⁺Cl⁻ | Insoluble solid polymer | Excellent for easy purification by filtration. Higher cost. |
References
-
How can I neutralize aminehydrochlorides? ResearchGate. Available at: [Link]
-
Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. PubMed Central. Available at: [Link]
- Method for removing salt from hydrochloride-1-amido glycolyurea. Google Patents.
-
Why am I specifically removing HCl from my organic synthesis product during my cleaning steps? Reddit. Available at: [Link]
-
How do I remove HCl acid from a reaction medium containing a polar compound as a product? ResearchGate. Available at: [Link]
-
By using anhydrous chemical in reaction synthesis, is it compulsory to have the condition reaction in nitrogen gas? ResearchGate. Available at: [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]
-
Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
-
SCAVENGER strategies in organic synthesis. University of Pittsburgh. Available at: [Link]
-
Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. Available at: [Link]
-
A Study on the Production of Anhydrous Neodymium Chloride through the Chlorination Reaction of Neodymium Oxide and Ammonium Chloride. MDPI. Available at: [Link]
-
A colorimetric proton sponge. PubMed. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
-
Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride... ACS Publications. Available at: [Link]
-
Naphthalene proton sponges as hydride donors... Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A New Perspective on Hydrogen Chloride Scavenging at High Temperatures... MDPI. Available at: [Link]
-
Are amines soluble in organic solvents? Quora. Available at: [Link]
-
Reactions of amines. Chemistry LibreTexts. Available at: [Link]
-
charge 2 proton sponge. YouTube. Available at: [Link]
-
Recovery of Chlorine from Anhydrous Hydrogen Chloride. ResearchGate. Available at: [Link]
-
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at: [Link]
- Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. Google Patents.
-
Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]
-
'Proton sponge' amides: Unusual chemistry and conversion into superbasic 6,7-bis(dimethylamino)perimidines. ResearchGate. Available at: [Link]
-
Reactions of Amines. Jasperse Ch. 19 Notes. Available at: [Link]
-
Ammonia & Chlorine. Novi AMS. Available at: [Link]
-
Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. Available at: [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
-
Unraveling the Nature of Hydrogen Bonds of “Proton Sponges”... MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Unambiguous Identification of 1-Cbz-Amino-3-methylaminopropane hydrochloride: An LC-MS/MS Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise and unambiguous identification of novel compounds and their potential impurities is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the structural confirmation of 1-Cbz-Amino-3-methylaminopropane hydrochloride, a molecule featuring a carbobenzoxy (Cbz) protecting group and a diamine backbone. We will explore the nuances of the LC-MS/MS approach, offering a detailed, field-proven methodology, and contrast its performance with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge: Structural Elucidation of a Protected Diamine
1-Cbz-Amino-3-methylaminopropane hydrochloride presents a unique analytical challenge. The presence of the Cbz group, a common amine protecting group in organic synthesis, and two amine functionalities dictates a careful selection of analytical conditions. The primary objective is to achieve unequivocal structural confirmation, which necessitates not only determining the molecular weight but also gleaning sufficient fragmentation information to piece together the molecule's distinct structural motifs.
LC-MS/MS: A Powerful Tool for Unambiguous Identification
LC-MS/MS has emerged as a cornerstone technique in analytical chemistry, prized for its exceptional sensitivity and selectivity.[1] The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection and fragmentation provides a powerful workflow for identifying and quantifying compounds in complex matrices.[2]
The Causality Behind the LC-MS/MS Approach
The choice of LC-MS/MS for analyzing 1-Cbz-Amino-3-methylaminopropane hydrochloride is underpinned by several key advantages. The molecule's polarity, imparted by the amine groups (even when one is protected), makes it amenable to reverse-phase liquid chromatography. Furthermore, the presence of nitrogen atoms facilitates efficient ionization by electrospray ionization (ESI), a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺, crucial for subsequent fragmentation analysis.[3]
A Self-Validating System: The Power of Tandem Mass Spectrometry
The "MS/MS" or "tandem mass spectrometry" aspect of the technique provides a self-validating system for structural confirmation. The first stage of mass analysis (MS1) isolates the protonated molecule of interest. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The second stage of mass analysis (MS2) then separates and detects these fragment ions. This fragmentation pattern serves as a highly specific "fingerprint" of the molecule, enabling its unambiguous identification.
Experimental Protocol: A Step-by-Step LC-MS/MS Workflow
The following protocol outlines a robust method for the analysis of 1-Cbz-Amino-3-methylaminopropane hydrochloride.
1. Sample Preparation:
-
Dissolve 1 mg of 1-Cbz-Amino-3-methylaminopropane hydrochloride in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining the polar analyte.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the amine groups, enhancing ionization efficiency.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is recommended to ensure good peak shape and separation from any potential impurities. A typical gradient might start at 5% B, ramping up to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is the preferred method due to the basic nature of the amine groups.
-
MS1 Scan: A full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺. The theoretical exact mass of the free base is C12H18N2O2, with a monoisotopic mass of 222.1368 Da. The protonated molecule [M+H]⁺ would have a theoretical m/z of 223.1441.
-
MS/MS (Product Ion Scan): Isolate the [M+H]⁺ ion (m/z 223.1) and subject it to collision-induced dissociation (CID) with nitrogen or argon gas.
-
Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.
Visualizing the Workflow
Caption: The LC-MS/MS workflow for the identification of 1-Cbz-Amino-3-methylaminopropane hydrochloride.
Predicted Fragmentation Pathway: The Molecular Fingerprint
The fragmentation of the [M+H]⁺ ion of 1-Cbz-Amino-3-methylaminopropane in the gas phase is expected to follow predictable pathways based on the lability of certain bonds. Aliphatic amines often undergo cleavage at the α-C-C bond.[4] For carbobenzoxy-protected amino acids, a common fragmentation involves the loss of the benzyloxy radical.[5]
A plausible fragmentation pathway would involve:
-
Loss of the benzyloxycarbonyl group: Cleavage of the C-O bond of the carbamate can lead to the formation of a benzyl cation (m/z 91) and the remaining amine fragment.
-
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.[6] This can result in several characteristic fragment ions.
-
Loss of small neutral molecules: The loss of ammonia (NH₃) or other small neutral molecules from the protonated molecule or larger fragments can also occur.
Caption: A predicted fragmentation pathway for protonated 1-Cbz-Amino-3-methylaminopropane.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, a comprehensive understanding of its capabilities is best achieved through comparison with other common analytical techniques.
| Feature | LC-MS/MS | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sensitivity | High (picogram to femtogram) | Low (microgram to milligram)[7] | High (picogram) |
| Specificity | Very High (based on retention time and fragmentation pattern) | Very High (provides detailed structural information) | High (based on retention time and mass spectrum) |
| Structural Information | Provides molecular weight and fragmentation data, inferring structure. | Provides detailed information on the chemical environment of each atom (e.g., ¹H, ¹³C), enabling de novo structure elucidation.[8] | Provides molecular weight and a fragmentation pattern, often from electron impact ionization.[3] |
| Sample Requirements | Requires sample to be soluble in a liquid mobile phase and ionizable. | Requires a relatively pure sample at a higher concentration.[9] | Requires the analyte to be volatile and thermally stable, often necessitating derivatization for polar compounds like amines.[10] |
| Speed | Relatively fast, with typical run times of a few minutes. | Slower, with data acquisition potentially taking hours for complex experiments. | Fast, with typical run times of several minutes. |
In-depth Comparison
LC-MS/MS vs. NMR: NMR spectroscopy is unparalleled in its ability to provide a complete and unambiguous structural elucidation of a novel compound without the need for a reference standard.[9] It provides detailed information about the connectivity of atoms within a molecule. However, NMR suffers from significantly lower sensitivity compared to MS.[7] For the identification of a known compound like 1-Cbz-Amino-3-methylaminopropane hydrochloride, LC-MS/MS offers a much more rapid and sensitive confirmation of its identity, especially if a reference standard is available to compare fragmentation patterns and retention times. NMR would be the technique of choice for the initial, de novo structural determination of a completely unknown substance.[8]
LC-MS/MS vs. GC-MS: GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[1] For a compound like 1-Cbz-Amino-3-methylaminopropane hydrochloride, its relatively low volatility and the presence of polar amine groups would likely necessitate a derivatization step to make it suitable for GC analysis.[10] This adds complexity and potential for side reactions to the analytical workflow. LC-MS/MS, on the other hand, is ideally suited for such polar and non-volatile molecules, allowing for their direct analysis without derivatization.[11]
Conclusion: The Right Tool for the Job
For the unambiguous identification of 1-Cbz-Amino-3-methylaminopropane hydrochloride, LC-MS/MS stands out as the most practical, sensitive, and specific technique for routine analysis and confirmation. Its ability to provide both molecular weight and a characteristic fragmentation "fingerprint" in a single, rapid analysis makes it an invaluable tool in the modern analytical laboratory.
While NMR remains the gold standard for the initial, complete structural elucidation of unknown molecules, its lower sensitivity and longer analysis times make it less practical for high-throughput screening or routine confirmation. GC-MS, although a powerful technique, is less suited for this particular analyte due to the need for derivatization.
Ultimately, the choice of analytical technique depends on the specific question being asked. For the confident and rapid confirmation of the identity of 1-Cbz-Amino-3-methylaminopropane hydrochloride, the detailed and sensitive information provided by a well-developed LC-MS/MS method is the most effective and efficient solution.
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Emwas, A. H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Methods in Molecular Biology. Springer. [Link]
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Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]
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Villas-Bôas, S. G., et al. (2020). Qualitative Factor-Based Comparison of NMR, Targeted and Untargeted GC-MS and LC-MS on the Metabolomic Profiles of Rioja and Priorat Red Wines. Metabolites. [Link]
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Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link]
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Patsnap Synapse. (2024). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
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MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. [Link]
-
News-Medical.Net. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
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Danieli, B., Rubino, F. M., & Cremonesi, A. (1989). Fast atom bombardment mass spectrometry of carbobenzyloxy-protected amino acids and peptides. Organic Mass Spectrometry. [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Quora. (2017). What are the advantages and disadvantages of NMR vs LC, Mass spec. and UV-Vis? [Link]
-
Corcoran, O., & Spraul, M. (2003). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Chromatography B. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
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G. Schiavo, et al. (1989). Fast atom bombardment mass spectrometry of carbobenzyloxy-protected amino acids and peptides. Sci-Hub. [Link]
-
Dalene, M., & Skarping, G. (1995). Study on the determination of some diamine in urine by LC-MS/MS. ResearchGate. [Link]
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Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Carbobenzoxy-L-asparagine. PubChem. [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Williams, T. L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]
-
LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. [Link]
-
Kataoka, H. (1996). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]
-
Jedziniak, P., et al. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Analytical and Bioanalytical Chemistry. [Link]
-
Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites. [Link]
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Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. [Link]
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Jones, J. H., & Morris, H. R. (1970). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic. [Link]
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Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
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Chromatography Forum. (2006). LCMSMS tuning 1,6-hexanediamine. [Link]
-
Vessecchi, R., et al. (2020). Technical Note. SciELO. [Link]
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A Senior Application Scientist’s Guide to the Characterization of Impurities in 1-Cbz-Amino-3-methylaminopropane Hydrochloride
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. The compound 1-Cbz-Amino-3-methylaminopropane hydrochloride is a key building block whose impurity profile can directly influence the quality, safety, and efficacy of the final drug product.[1][2] Impurities can arise from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, and residual solvents.[3][4][5] Therefore, a robust, multi-faceted analytical strategy is not just a matter of quality control; it is a regulatory necessity and a cornerstone of patient safety.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of impurities in 1-Cbz-Amino-3-methylaminopropane hydrochloride samples. We will move beyond simple procedural descriptions to explore the scientific rationale behind selecting specific techniques, ensuring a self-validating and scientifically sound approach to impurity profiling, in alignment with international regulatory standards such as the ICH Q3A guidelines.[6][7]
The Orthogonal Analytical Philosophy
No single analytical technique can reveal the complete impurity profile of a pharmaceutical intermediate. A truly robust characterization relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed.[1][8] This strategy ensures that a wide range of potential impurities—varying in polarity, volatility, and concentration—are detected, quantified, and identified. For 1-Cbz-Amino-3-methylaminopropane hydrochloride, this typically involves a primary separation technique for quantification (HPLC), a method for volatile impurities (GC), and powerful spectroscopic techniques for structural elucidation (NMR, MS).[4][8]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-Cbz-Amino-3-methylaminopropane hydrochloride
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Cbz-Amino-3-methylaminopropane hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in an understanding of the compound's chemical properties and potential hazards, derived from data on structurally similar molecules.
Hazard Assessment and Chemical Profile
-
Carbamate Group: Carbamates as a class of compounds can exhibit toxicity, primarily affecting the nervous and respiratory systems.[1][2][3] It is therefore prudent to handle 1-Cbz-Amino-3-methylaminopropane hydrochloride with measures to prevent inhalation and skin contact.
-
Amine Hydrochloride: The hydrochloride salt form suggests that the compound is likely a water-soluble solid. Amine hydrochlorides can be corrosive and irritating to the skin and eyes.[4][5]
-
Methylamine Moiety: The presence of a methylamine group indicates that the compound is an aliphatic amine derivative. Similar compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause severe skin burns and eye damage.[6]
Based on this analysis, 1-Cbz-Amino-3-methylaminopropane hydrochloride should be treated as a hazardous substance. All handling and disposal operations must be conducted in a designated area, such as a fume hood, with appropriate personal protective equipment.
Key Safety and Handling Information
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. | To prevent skin and eye contact with the potentially corrosive and irritating compound.[4][7] |
| Handling Location | Certified chemical fume hood. | To avoid inhalation of dust or aerosols, mitigating risks associated with carbamates and amines.[4][8] |
| Spill Management | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal. | To contain the hazardous material and prevent its spread.[8][9] |
| Incompatible Materials | Strong oxidizing agents. | To prevent potentially vigorous or exothermic reactions.[4] |
Disposal Workflow: A Step-by-Step Protocol
The primary and most recommended method for the disposal of 1-Cbz-Amino-3-methylaminopropane hydrochloride is through a licensed chemical waste disposal service, which will typically involve incineration at a permitted facility. This ensures the complete destruction of the compound, preventing its release into the environment where carbamate-containing compounds can be persistent and harmful to aquatic life.[10][11][12]
The following workflow provides a comprehensive guide for the collection and preparation of this chemical waste for disposal.
Disposal Decision Workflow
Caption: Disposal workflow for 1-Cbz-Amino-3-methylaminopropane hydrochloride.
Detailed Protocol
Objective: To safely collect and store 1-Cbz-Amino-3-methylaminopropane hydrochloride waste for disposal by a licensed professional service.
Materials:
-
Waste 1-Cbz-Amino-3-methylaminopropane hydrochloride (solid)
-
Designated hazardous waste container (sealable, chemically resistant)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): nitrile gloves, safety goggles, lab coat
-
Chemical fume hood
Procedure:
-
Preparation and Safety Precautions:
-
Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Don the appropriate PPE before handling the chemical.
-
-
Waste Segregation:
-
Identify the correct waste stream for this compound. In most institutions, this will be the "solid chemical waste" or "hazardous solid waste" stream.
-
Crucially, do not mix this waste with other chemical waste streams unless compatibility has been verified. In particular, avoid mixing with strong oxidizing agents.[4]
-
-
Containerization:
-
Carefully transfer the solid 1-Cbz-Amino-3-methylaminopropane hydrochloride into a designated, clean, and dry hazardous waste container.
-
Ensure the container is appropriate for solid waste and can be securely sealed.
-
Do not overfill the container; allow for adequate headspace.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "1-Cbz-Amino-3-methylaminopropane hydrochloride"
-
The CAS number, if available: 1179362-09-4[13]
-
An accurate estimation of the quantity of waste.
-
The date of accumulation.
-
Appropriate hazard warnings (e.g., "Irritant," "Harmful").
-
-
-
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.
-
This storage area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for the collection of the waste by your institution's environmental health and safety department or a licensed chemical waste disposal contractor.
-
Emergency Procedures
Spills: In the event of a small spill, and if it is safe to do so, contain the spill using an inert absorbent material. Carefully sweep or scoop the material into a designated waste container. Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's emergency response team.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community. The principles of careful handling, proper segregation, and professional disposal are paramount to mitigating the risks associated with chemical research.
References
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LookChem. (n.d.). 1-CBZ-AMINO-3-METHYLAMINO-PROPANE-HCl. Retrieved from [Link]
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MD Searchlight. (n.d.). Carbamate Toxicity. Retrieved from [Link]
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Agilent Technologies. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
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New Jersey Department of Health. (2002, March). Hazard Summary: Ammonium Carbamate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Carbamate Toxicity - StatPearls. Retrieved from [Link]
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Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Environmentally Relevant Levels of Antiepileptic Carbamazepine Altered Intestinal Microbial Composition and Metabolites in Amphibian Larvae. Retrieved from [Link]
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ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
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Wikipedia. (n.d.). Carbamate poisoning. Retrieved from [Link]
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MDPI. (n.d.). Risk Element Interaction with an Emerging Contaminant in Mammals: The Case of Arsenic and Carbamazepine Orally Taken up by Microtus arvalis L. as a Model Organism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Aminopropanamide hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, January 8). Biodegradation behaviour of pharmaceutical compounds and selected metabolites in activated sludge. A forecasting decision system approach. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
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Journal of Analytical and Bioanalytical Techniques. (n.d.). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Retrieved from [Link]
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ChemBK. (n.d.). 1-Cbz-amino-3-methylamino-propane. Retrieved from [Link]
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Personal protective equipment for handling 1-Cbz-Amino-3-methylaminopropane hydrochloride
A Researcher's Guide to Safely Handling 1-Cbz-Amino-3-methylaminopropane hydrochloride
As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to achieve your scientific goals without compromising safety. This guide moves beyond a simple checklist, offering a deep dive into the safe handling, operational planning, and disposal of 1-Cbz-Amino-3-methylaminopropane hydrochloride. Our aim is to build your confidence and trust by providing actionable intelligence grounded in established safety protocols.
Understanding the Hazard Landscape
1-Cbz-Amino-3-methylaminopropane hydrochloride is a carbamate-protected amine, a class of compounds frequently used in peptide synthesis and other organic chemistry applications.[1][2] While specific toxicological data for this exact compound is not extensively published, the available supplier information and data from structurally related amine hydrochlorides allow us to construct a robust safety profile.
According to supplier safety information, this compound is associated with the following GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
The signal word is "Warning".[3] These classifications are our primary directive for establishing appropriate personal protective equipment (PPE) and handling procedures. The hydrochloride salt form suggests it is likely a solid, which requires specific controls to mitigate dust inhalation.[4]
Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal
The foundation of safe handling lies in a multi-layered approach to PPE. Each component is chosen to counteract a specific hazard presented by 1-Cbz-Amino-3-methylaminopropane hydrochloride.
1. Eye and Face Protection: The Non-Negotiable First Line of Defense
-
Requirement: At a minimum, ANSI Z87.1-rated chemical splash goggles must be worn at all times in the laboratory where this chemical is handled.[4][5]
-
Causality: The "Causes serious eye irritation" (H319) classification means that even minor contact with dust or a splash of a solution can lead to significant and painful eye damage.[3] Goggles provide a 360-degree seal around the eyes, which standard safety glasses do not.
-
Elevated Risk Scenario: When handling larger quantities (e.g., >5g) or when there is a risk of splashing or exothermic reaction, a face shield should be worn in addition to chemical splash goggles.[5][6]
2. Hand Protection: Preventing Dermal Exposure
-
Requirement: Disposable nitrile gloves are the standard for handling this compound.[6][7] Always inspect gloves for any signs of damage before use.
-
Causality: The "Causes skin irritation" (H315) warning indicates that direct contact can lead to dermatitis or other skin reactions.[3] Nitrile provides good chemical resistance for incidental contact with a broad range of chemicals.
-
Protocol: Gloves should be removed and disposed of immediately after handling the compound or if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[8] For extended work, consider double-gloving.
3. Body Protection: Shielding Against Contamination
-
Requirement: A flame-resistant lab coat (e.g., Nomex) or a standard cotton lab coat, fully buttoned, is mandatory.[5]
-
Causality: The lab coat protects your skin and personal clothing from accidental spills and contamination.
-
Best Practices: Clothing worn under the lab coat should cover the legs (long pants) and be made of non-synthetic materials like cotton.[5] Shoes must be closed-toed and cover the entire foot.[5][9]
4. Respiratory Protection: Mitigating Inhalation Risks
-
Requirement: All handling of the solid material that could generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood.
-
Causality: The H335 "May cause respiratory irritation" statement is a key directive.[3] Fine powders can easily become airborne and be inhaled, leading to irritation of the respiratory tract.[4] A fume hood is an engineering control that removes this hazard at the source.
-
Elevated Risk Scenario: If a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with a particulate filter may be required.[7][10] Use of a respirator necessitates inclusion in your institution's respiratory protection program, which includes fit testing and medical evaluation.[5]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing/Transfer (<1g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Workup/Transfer (>1g) | Goggles & Face Shield | Nitrile Gloves (consider double) | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Resistant Apron/Suit | NIOSH-approved Respirator (as needed) |
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Operational Checklist:
-
Verify the chemical fume hood has a current certification.
-
Locate the nearest safety shower and eyewash station.
-
Have a designated waste container ready for all contaminated materials.
-
Ensure you have all necessary PPE available and in good condition.
Step-by-Step Handling Protocol (Weighing and Preparing a Solution):
-
Don PPE: Before handling the primary container, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Work Within a Fume Hood: Place all necessary equipment (balance, weigh paper, spatula, glassware, solvent) inside the fume hood.
-
Minimize Dust: Open the container of 1-Cbz-Amino-3-methylaminopropane hydrochloride inside the hood. Use a spatula to carefully transfer the desired amount to weigh paper or directly into a tared vessel. Avoid any actions that could create dust clouds.
-
Dissolution: Slowly add the solid to your chosen solvent in a flask or beaker, ensuring the vessel is pointed away from you. If stirring, add a stir bar before adding the solvent and place it on a stir plate within the hood.
-
Secure and Clean: Tightly cap the primary container and the prepared solution. Use a disposable wipe dampened with a suitable solvent (like 70% ethanol) to decontaminate the spatula, the balance, and any surfaces that may have come into contact with the chemical.
-
Immediate Disposal: Dispose of the weigh paper, contaminated wipes, and gloves in the designated solid chemical waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
PPE Selection Workflow
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- 2. youtube.com [youtube.com]
- 3. 1179362-09-4|1-Cbz-Amino-3-methylaminopropane hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1-Amino-3-chloropropane hydrochloride(6276-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. velsafe.com [velsafe.com]
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- 8. fishersci.co.uk [fishersci.co.uk]
- 9. m.youtube.com [m.youtube.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
